CEP131 Human Pre-designed siRNA Set A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

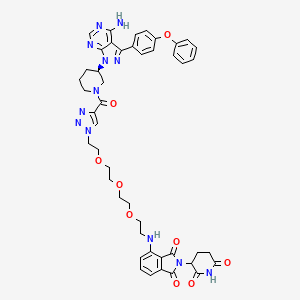

C46H48N12O9 |

|---|---|

Molecular Weight |

912.9 g/mol |

IUPAC Name |

4-[2-[2-[2-[2-[4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C46H48N12O9/c47-41-39-40(29-11-13-32(14-12-29)67-31-7-2-1-3-8-31)53-58(42(39)50-28-49-41)30-6-5-18-55(26-30)45(62)35-27-56(54-52-35)19-21-65-23-25-66-24-22-64-20-17-48-34-10-4-9-33-38(34)46(63)57(44(33)61)36-15-16-37(59)51-43(36)60/h1-4,7-14,27-28,30,36,48H,5-6,15-26H2,(H2,47,49,50)(H,51,59,60)/t30-,36?/m1/s1 |

InChI Key |

DAKOVCJVMZQQAH-XMGIQNEDSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)C2=CN(N=N2)CCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN(N=N2)CCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of CEP131 in Human Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal Protein 131 (CEP131), also known as AZI1, is a critical regulator of fundamental cellular processes. This technical guide provides an in-depth exploration of the functions of the CEP131 gene in human cells, focusing on its roles in ciliogenesis, centrosome duplication and stability, cell cycle progression, maintenance of genomic integrity, and apoptosis. This document synthesizes current research to offer a comprehensive resource for professionals in cellular and molecular biology and drug development, highlighting CEP131's potential as a therapeutic target.

Core Functions of CEP131

CEP131 is a dynamic protein that localizes to centriolar satellites, the centrosome, and the basal body of cilia.[1][2][3] Its multifaceted nature stems from its involvement in several critical cellular pathways and its interactions with a network of other regulatory proteins.

Ciliogenesis and Flagellar Formation

CEP131 is a key player in the formation and function of cilia and flagella, sensory and motile organelles involved in various signaling pathways and cellular locomotion.[3][4][5]

-

Localization and Trafficking: CEP131 localizes to centriolar satellites and traffics along microtubules to become enriched at the basal body, the foundation of the cilium.[3][6] It is also found at the transition zone, a critical gatekeeper for protein entry and exit from the ciliary compartment.[1][6] This strategic positioning suggests a role in the docking of the basal body to the cell membrane, axoneme extension, and the delivery of essential cargo to the growing cilium.[1]

-

Regulation of Ciliogenesis: Acute depletion of CEP131 via siRNA knockdown in mouse fibroblasts leads to a significant reduction in the percentage of ciliated cells.[3] However, chronic loss of CEP131 in knockout mice does not impair general ciliogenesis, suggesting the existence of compensatory mechanisms.[3][7] In zebrafish, depletion of CEP131 results in shortened cilia, a phenotype reminiscent of human ciliopathies.[5]

-

Sperm Flagella Development: While not essential for general cilia formation in vivo, CEP131 is crucial for the highly specialized structure of sperm flagella.[3] Its absence leads to defects in microtubule-based trafficking within the manchette and flagella, resulting in male infertility in mice.[3][7]

-

Interaction with Ciliopathy-Related Proteins: CEP131 interacts with CEP290, a protein frequently mutated in ciliopathies, and is required for its localization to the basal body.[2][4] It also interacts with the BBSome complex, a key regulator of ciliary membrane protein trafficking, acting as a negative regulator of its ciliary localization.[6][8]

Centrosome Duplication and Genomic Stability

The centrosome is the primary microtubule-organizing center in animal cells and plays a pivotal role in cell division. CEP131 is integral to maintaining centrosome homeostasis and, by extension, genomic stability.[1][2][9]

-

Regulation of Centrosome Duplication: CEP131 is a crucial component in the precise duplication of centrioles, the core structures of the centrosome. It directly interacts with Polo-like kinase 4 (PLK4), the master regulator of centriole duplication. PLK4 phosphorylates CEP131, which enhances its interaction with STIL, another key protein in the duplication pathway. This complex promotes the stabilization and further activation of PLK4 at the centriole, initiating the formation of a new centriole.

-

Maintenance of Genomic Integrity: Depletion of CEP131 leads to a cascade of cellular defects, including centriole amplification, multipolar mitotic spindles, chromosomal instability, and an increase in DNA damage after mitosis.[2][10] This highlights the critical role of CEP131 in ensuring the faithful segregation of chromosomes during cell division.[2]

-

Cancer Progression: Overexpression of CEP131 has been linked to centrosome amplification and cancer progression, particularly in colon cancer.[1] The CEP131-mediated stabilization of PLK4 leads to excessive centriole duplication, a hallmark of many cancers that contributes to genomic instability and tumorigenesis.[1][11]

Cell Cycle Regulation

CEP131's influence extends to the regulation of the cell cycle, the ordered series of events that lead to cell division.

-

Cell Cycle Progression: Knockdown of CEP131 in non-small cell lung cancer (NSCLC) cells leads to G1/S phase cell cycle arrest.[12][13] This is accompanied by a decrease in the expression of key cell cycle regulators such as cyclin D1, cyclin E, CDK2, CDK4, and CDK6, and an increase in the expression of cell cycle inhibitors p21 and p27.[12] While some studies report that CEP131 depletion does not cause major alterations in the overall cell cycle phase distribution in certain cell lines, it consistently leads to a reduction in the rate of cell proliferation.[2][14]

-

Localization Dynamics: The localization of CEP131 to the centrosome is itself cell cycle-regulated, requiring an intact microtubule network and the dynein-dynactin motor complex for its transport.[2][9]

Mitochondrial Apoptosis

Recent evidence has unveiled a novel role for CEP131 in the regulation of programmed cell death, specifically through the mitochondrial pathway of apoptosis.[1][14]

-

Modulation of Apoptotic Response: In CEP131 knockout T-cells, which do not form cilia, the release of cytochrome c from the mitochondria in response to apoptotic stimuli is delayed.[1][14] This delay, in turn, affects the activation of caspases, the executioner proteins of apoptosis, leading to reduced cell death.[1] This suggests that CEP131 is involved in the timely permeabilization of the mitochondrial outer membrane, a critical step in intrinsic apoptosis.[1][14]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on CEP131 function.

Table 1: Effects of CEP131 Depletion on Ciliogenesis

| Cell Type/Organism | Experimental Approach | Phenotype | Quantitative Effect | Reference |

| Mouse Fibroblasts | siRNA Knockdown (Acute) | Reduced Ciliogenesis | Significant reduction in the percentage of ciliated cells | [3] |

| Mouse Embryonic Fibroblasts (MEFs) | Gene Knockout (Chronic) | Normal Ciliogenesis | No discernible ciliary phenotype | [3] |

| Zebrafish Embryos | Morpholino Depletion | Shortened Cilia | Cilia are shortened but not eliminated | [5] |

| Drosophila Spermatocytes | cep131 Mutant | Abnormal Centriole Elongation | ~33.6% of centrioles showed abnormal microtubule elongation | [4] |

Table 2: Effects of CEP131 Knockdown on Cell Cycle in Non-Small Cell Lung Cancer (NSCLC) Cells

| Cell Line | Parameter | Effect of CEP131 siRNA | Quantitative Change | Reference |

| A549 | Cell Proliferation | Reduced | Markedly reduced proliferation rate | [12] |

| SPC-A-1 | Cell Proliferation | Reduced | Markedly reduced proliferation rate | [12] |

| A549 | Cell Cycle Distribution | G1 Phase Arrest | Significant increase in G1 phase percentage | [12] |

| SPC-A-1 | Cell Cycle Distribution | G1 Phase Arrest | Significant increase in G1 phase percentage | [12] |

| A549 | Cell Cycle Distribution | S Phase Reduction | Significant decrease in S phase percentage | [12] |

| SPC-A-1 | Cell Cycle Distribution | S Phase Reduction | Significant decrease in S phase percentage | [12] |

Table 3: Effects of CEP131 Knockdown on Protein Expression in NSCLC Cells

| Cell Line | Protein | Effect of CEP131 siRNA | Quantitative Change (Relative Expression) | Reference |

| A549 & SPC-A-1 | p-PI3K (Tyr458) | Decreased | 0.51±0.11 & 0.52±0.08 | [12] |

| A549 & SPC-A-1 | p-Akt (Ser473) | Decreased | 0.60±0.09 & 0.58±0.12 | [12] |

| A549 & SPC-A-1 | p-MEK1/2 (Ser217/221) | Decreased | 0.55±0.04 & 0.70±0.03 | [12] |

| A549 & SPC-A-1 | p-Erk1/2 (Tyr202/Tyr204) | Decreased | 0.58±0.24 & 0.68±0.16 | [12] |

| A549 & SPC-A-1 | p-GSK-3β (Ser9) | Decreased | 0.57±0.18 & 0.63±0.09 | [12] |

Detailed Experimental Protocols

siRNA-Mediated Knockdown of CEP131 in Cell Culture

This protocol describes the general steps for transiently reducing the expression of CEP131 in cultured human cells using small interfering RNA (siRNA).

Materials:

-

Human cell line of interest (e.g., A549, HEK293T)

-

Complete cell culture medium

-

siRNA targeting CEP131 (validated sequences)

-

Non-targeting control siRNA (siRNA-NC)

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well or 96-well plates

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., lysis buffer for Western blot, reagents for MTT assay)

Procedure:

-

Cell Seeding: 24 hours prior to transfection, seed the cells in the appropriate plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Preparation: a. For each well of a 6-well plate, dilute a final concentration of 20-50 pmol of CEP131 siRNA or control siRNA into Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

Transfection: a. Aspirate the culture medium from the cells and wash once with PBS. b. Add fresh, antibiotic-free complete medium to each well. c. Add the siRNA-lipid complexes dropwise to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time will depend on the cell line and the specific experimental endpoint.

-

Validation of Knockdown: After incubation, harvest the cells to assess the efficiency of CEP131 knockdown. This is typically done by Western blotting or quantitative RT-PCR.

-

Downstream Assays: Perform subsequent experiments, such as cell proliferation assays (MTT), cell cycle analysis (flow cytometry), or immunofluorescence staining.

Co-Immunoprecipitation (Co-IP) to Detect CEP131 Protein Interactions

This protocol outlines the procedure for isolating CEP131 and its binding partners from cell lysates.

Materials:

-

Cultured cells expressing the proteins of interest

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Primary antibody against CEP131 (for immunoprecipitation)

-

Isotype-matched control IgG

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Microcentrifuge

-

End-over-end rotator

Procedure:

-

Cell Lysis: a. Wash cultured cells with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (whole-cell lysate) to a new tube.

-

Pre-clearing the Lysate: a. Add Protein A/G beads to the whole-cell lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding. b. Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.

-

Immunoprecipitation: a. Add the primary antibody against CEP131 or the control IgG to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C on a rotator. c. Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator.

-

Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

-

Elution: a. Resuspend the beads in elution buffer. b. Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads. c. Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.

Visualizations of Pathways and Workflows

CEP131 in the PLK4-Mediated Centrosome Duplication Pathway

Caption: CEP131 is phosphorylated by PLK4, enhancing its interaction with STIL to stabilize PLK4 and initiate centriole duplication.

Experimental Workflow for CEP131 Knockdown and Phenotypic Analysis

Caption: Workflow for assessing the functional impact of CEP131 knockdown in human cells, from transfection to phenotypic analysis.

CEP131 Signaling in Non-Small Cell Lung Cancer

Caption: CEP131 promotes NSCLC cell proliferation via the PI3K/AKT and ERK pathways; its knockdown leads to pathway inhibition and G1/S arrest.

References

- 1. wikicrow.ai [wikicrow.ai]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]

- 4. Cep131-Cep162 and Cby-Fam92 complexes cooperatively maintain Cep290 at the basal body and contribute to ciliogenesis initiation | PLOS Biology [journals.plos.org]

- 5. Cep70 and Cep131 contribute to ciliogenesis in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Acute versus chronic loss of mammalian Azi1/Cep131 results in distinct ciliary phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The centriolar satellite protein Cep131 is important for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of CEP131 in Ciliogenesis and Primary Cilia Formation: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical role of the centrosomal protein CEP131 in the formation and function of primary cilia. This document, intended for researchers, scientists, and professionals in drug development, consolidates current knowledge on CEP131's molecular mechanisms, protein interactions, and its impact on ciliogenesis, providing a valuable resource for the scientific community.

Primary cilia are microtubule-based organelles that act as cellular antennae, sensing and transducing a wide range of extracellular signals. Defects in their formation or function are linked to a class of human genetic disorders known as ciliopathies. CEP131, also known as AZI1 (5-azacytidine-induced protein 1), has emerged as a key regulator in the intricate process of building a functional cilium.

Core Functions of CEP131 in Ciliary Assembly

CEP131 is a component of centriolar satellites, which are dynamic, membrane-less granules that cluster around the centrosome. Its primary role in ciliogenesis is intricately linked to its localization and its interactions with a host of other ciliary and centrosomal proteins.[1][2][3] The centrosomal localization of CEP131 is a regulated process, dependent on an intact microtubule network and the dynein-dynactin motor complex for transport.[1][4]

A crucial function of CEP131 is the proper recruitment and stabilization of other key proteins to the basal body, the foundation upon which the cilium is built. One of its most critical interaction partners is CEP290, a large protein frequently mutated in ciliopathies.[1][5] CEP131, in concert with CEP162, is essential for maintaining the C-terminus of CEP290 at the basal body, a critical step for the initiation of ciliogenesis.[5][6][7] This is further underscored by findings in Drosophila, where the combined loss of CEP131 and another protein, Cby, leads to a complete failure of ciliogenesis and the absence of CEP290 from the basal body.[5][6]

The recruitment of CEP131 to the centriolar satellites is mediated by Pericentriolar Material 1 (PCM1).[1][4] This interaction is fundamental for the subsequent localization of other satellite components and for the overall integrity and function of these structures in promoting ciliogenesis.

Quantitative Impact of CEP131 Depletion on Ciliogenesis

The depletion of CEP131 has been shown to have a significant impact on the formation and length of primary cilia across various model organisms. These quantitative effects are summarized in the tables below.

Table 1: Effect of CEP131 Depletion on Cilia Frequency

| Organism/Cell Line | Experimental Approach | Reduction in Ciliated Cells | Reference |

| Mouse Fibroblasts | siRNA knockdown (acute) | ~50% reduction | [2] |

| Human hTERT-RPE1 cells | siRNA knockdown (acute) | Significant reduction | [2] |

| Drosophila melanogaster | cep131 mutant | Mild defects in single mutant; complete block in cep131;cby double mutant | [5][6] |

| Mouse Embryonic Fibroblasts | Gene knockout (chronic) | No discernible phenotype (compensation) | [2][8] |

Table 2: Effect of CEP131 Depletion on Cilia Length

| Organism | Tissue/Structure | Wild-Type Cilia Length (mean ± SD) | CEP131 Depleted Cilia Length (mean ± SD) | Reference |

| Zebrafish (Danio rerio) | Spinal Canal | 3.5 ± 0.7 µm | 1.7 ± 0.8 µm | [1] |

| Zebrafish (Danio rerio) | Pronephric Ducts | 9.0 ± 1.8 µm | 3.3 ± 1.6 µm | [1] |

| Zebrafish (Danio rerio) | Kupffer's Vesicle | 3.0 ± 0.9 µm | 1.5 ± 0.6 µm | [1] |

It is noteworthy that the method of CEP131 depletion can yield different results. Acute knockdown of CEP131 via siRNA in cultured cells leads to a robust decrease in the percentage of ciliated cells.[2] However, chronic loss of CEP131 in knockout mice does not produce a significant ciliary defect in most somatic cells, suggesting the activation of compensatory mechanisms over time.[2][8] This highlights the complexity of the cellular machinery involved in ciliogenesis and the potential for redundancy in the system.

Signaling Pathways and Molecular Interactions

CEP131 acts as a crucial scaffold and regulator within a complex network of proteins that orchestrate ciliogenesis. Its interactions are fundamental to the proper assembly of the transition zone, a gate-like structure at the base of the cilium that controls protein entry and exit.

This network illustrates that PCM1 is responsible for recruiting CEP131 to the centriolar satellites.[1] CEP131, in turn, is crucial for recruiting CEP162, which then acts to maintain the C-terminal part of CEP290 at the basal body, a prerequisite for the initiation of axoneme extension.[5][6]

Experimental Protocols

Detailed methodologies are essential for the accurate study of CEP131's function. Below are outlined protocols for key experiments.

Experimental Workflow for Investigating CEP131 Function

References

- 1. Cep70 and Cep131 contribute to ciliogenesis in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]

- 6. Cep131-Cep162 and Cby-Fam92 complexes cooperatively maintain Cep290 at the basal body and contribute to ciliogenesis initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cep131-Cep162 and Cby-Fam92 complexes cooperatively maintain Cep290 at the basal body and contribute to ciliogenesis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute versus chronic loss of mammalian Azi1/Cep131 results in distinct ciliary phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Centrosomal Protein CEP131: A Technical Guide to its Localization, Expression, and Cellular Roles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Centrosomal Protein 131 (CEP131), also known as AZI1 (5-Azacytidine-Induced Protein 1), is a multifaceted protein primarily associated with the centrosome and cilia.[1] Its involvement in fundamental cellular processes, including cell division, genomic stability, and signaling, has positioned it as a protein of significant interest in both basic research and clinical contexts, particularly in ciliopathies and oncology.[2][3] This technical guide provides a comprehensive overview of CEP131's subcellular localization, its expression across various cell types, and detailed experimental protocols for its study.

Subcellular Localization of CEP131

CEP131 exhibits a dynamic and highly regulated localization pattern, concentrating in key microtubule-organizing centers and related structures. Its presence is crucial for the proper function of these organelles.

Primary Localization Sites:

-

Centrosome and Centriolar Satellites: CEP131 is a well-established component of centriolar satellites, which are non-membranous granules that cluster around the centrosome.[4][5] It is recruited to these satellites by Pericentriolar Material 1 (PCM1).[6][7] This localization is cell-cycle dependent, with CEP131 being present at the centrosome during interphase and diminished during mitosis.[6][8]

-

Cilia and Basal Body: CEP131 is found at the basal body, the structure at the base of the cilium, and within the ciliary transition zone, a critical gatekeeper for protein trafficking into and out of the cilium.[4][9] This localization underscores its important role in ciliogenesis.[2][9]

-

Other Structures: CEP131 has also been identified in the intercellular bridge during cytokinesis, the microtubule cytoskeleton, the acrosomal vesicle, and the manchette during spermiogenesis.[4]

The transport and localization of CEP131 are dependent on an intact microtubule network and the dynein-dynactin motor transport system.[6][7]

Expression of CEP131 in Human Tissues and Cell Lines

CEP131 exhibits a broad but varied expression pattern across different human tissues and cell types. While generally showing low tissue specificity, its expression levels are elevated in certain tissues and cancer types.[1][4]

Protein Expression

The Human Protein Atlas provides a knowledge-based summary of CEP131 protein expression, primarily derived from immunohistochemistry (IHC) data. While many normal cells show negative or low staining, specific cell types exhibit detectable levels of CEP131.[4][6]

Table 1: CEP131 Protein Expression in Selected Human Tissues

| Tissue | Cell Type | Staining Level | Subcellular Localization |

| Testis | Cells in seminiferous ducts | Medium | Cytoplasmic/Membranous |

| Fallopian Tube | Ciliated cells | Low | Cytoplasmic/Membranous |

| Kidney | Cells in tubules | Low | Cytoplasmic/Membranous |

| Cerebral Cortex | Neuropil | Medium | Cytoplasmic/Membranous |

| Placenta | Trophoblastic cells | Low | Cytoplasmic/Membranous |

| Colon | Glandular cells | Low | Cytoplasmic/Membranous |

Data summarized from The Human Protein Atlas.[6]

RNA Expression

Analysis of RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project reveals the expression profile of CEP131 across a wide range of tissues.

Table 2: CEP131 RNA Expression in Selected Human Tissues (GTEx)

| Tissue | Median Expression (TPM) |

| Testis | 35.2 |

| Brain - Cerebellum | 15.8 |

| Pituitary | 14.1 |

| Ovary | 12.5 |

| Lung | 11.9 |

| Colon - Transverse | 11.2 |

| Pancreas | 10.5 |

| Liver | 8.7 |

| Skeletal Muscle | 5.4 |

| Whole Blood | 4.1 |

TPM (Transcripts Per Million). Data accessed from the GTEx Portal.[10][11][12][13]

CEP131 in Cellular Signaling Pathways

CEP131 is a key component in several signaling pathways that regulate critical cellular events like cell cycle progression, stress responses, and development.

Regulation of Centrosome Duplication (PLK4 Pathway)

CEP131 plays a crucial role in the tightly regulated process of centrosome duplication, primarily through its interaction with Polo-like kinase 4 (PLK4).[3][14] Overexpression of CEP131 can lead to centrosome amplification, a hallmark of genomic instability and cancer.[8][15]

-

PLK4 Recruitment: PLK4 is recruited to the parent centriole.

-

CEP131 Phosphorylation: PLK4 directly interacts with and phosphorylates CEP131 at Serine 21 (S21) and Threonine 205 (T205).[14]

-

STIL Recruitment: Phosphorylated CEP131 facilitates the recruitment of the centriolar protein STIL.[14][15]

-

PLK4 Stabilization & Activation: The recruitment of STIL leads to the stabilization and further activation of PLK4.[15]

-

Centriole Duplication: Activated PLK4 initiates the formation of a new procentriole.

Overexpression of CEP131 can cause excessive STIL recruitment, leading to hyperstabilization of PLK4 and subsequent centrosome amplification.[14][15]

Cellular Stress Response (p38 MAPK Pathway)

CEP131's localization and function are modulated by cellular stress signals, such as UV radiation or heat shock, through the p38 MAPK signaling cascade.[2][16][17]

-

Stress Activation: Cellular stressors (e.g., UV light) activate the p38 MAPK pathway.

-

MAPKAPK2 Activation: p38 MAPK activates its downstream kinase, MAPKAPK2 (MK2).[17]

-

CEP131 Phosphorylation: MAPKAPK2 phosphorylates CEP131 at Serine 47 (S47) and Serine 78 (S78).[2]

-

14-3-3 Binding: Phosphorylated CEP131 binds to 14-3-3 proteins.[2]

-

Cytoplasmic Sequestration: This binding leads to the sequestration of CEP131 in the cytoplasm, displacing it from centriolar satellites.[2]

-

Functional Consequence: This sequestration prevents the formation of new centriolar satellites and allows for the initiation of ciliogenesis.[2]

Experimental Protocols

Studying CEP131 involves standard molecular and cell biology techniques. Below are detailed protocols adapted for the analysis of CEP131, based on established methodologies.[5][18][19][20][21]

Immunofluorescence (IF) for CEP131 Subcellular Localization

This protocol is for visualizing CEP131 in cultured cells.

Materials:

-

Cultured cells on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS

-

Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS

-

Primary Antibody: Anti-CEP131 antibody (validate specificity via Western Blot or knockout/knockdown cells)[22][23]

-

Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (or appropriate for the primary antibody host)

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

-

Antifade Mounting Medium

Procedure:

-

Cell Culture: Grow cells to 60-80% confluency on coverslips in a petri dish.

-

Rinsing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Rinsing: Wash three times with PBS for 5 minutes each.

-

Permeabilization: Incubate with Permeabilization Buffer for 10 minutes at room temperature.

-

Blocking: Wash with PBS, then add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the anti-CEP131 primary antibody in Blocking Buffer (typical starting dilution 1:100 to 1:500). Remove the blocking solution and incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (typical dilution 1:500 to 1:1000). Incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash three times with PBS for 5 minutes each in the dark.

-

Counterstaining: Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature.

-

Mounting: Wash once with PBS, then mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Imaging: Visualize using a fluorescence or confocal microscope.

Western Blotting for CEP131 Expression

This protocol is for detecting CEP131 protein levels in cell or tissue lysates.

Materials:

-

Cell or tissue samples

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Protein Assay Kit (e.g., BCA)

-

Laemmli Sample Buffer (4x) with β-mercaptoethanol

-

SDS-PAGE gels (8-10% acrylamide recommended for CEP131, ~131 kDa)

-

Transfer Buffer

-

PVDF or Nitrocellulose membrane

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibody: Anti-CEP131 antibody

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) Substrate

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

-

Lysate Preparation: Lyse cells or homogenized tissue in ice-cold Lysis Buffer. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add 1/3 volume of 4x Laemmli Sample Buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the anti-CEP131 primary antibody in Blocking Buffer (e.g., 1:1000). Incubate the membrane overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:5000). Incubate for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Co-Immunoprecipitation (Co-IP) for CEP131 Interaction Partners

This protocol is for identifying proteins that interact with CEP131.[19][24]

Materials:

-

Cell lysate (prepared in a non-denaturing lysis buffer like Triton X-100 based buffer)

-

Anti-CEP131 antibody for IP

-

Control IgG (from the same species as the IP antibody)

-

Protein A/G magnetic beads or agarose slurry

-

Wash Buffer (lysis buffer or a modification with lower detergent)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Lysate Preparation: Prepare cell lysate as for Western Blotting, but use a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads and a control IgG for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-CEP131 antibody (or control IgG) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture Complex: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elution: Elute the bound proteins from the beads.

-

For Western Blot: Add 1x Laemmli sample buffer directly to the beads and boil for 5-10 minutes.

-

For Mass Spectrometry: Use a non-denaturing elution buffer (e.g., a peptide that competes with the antibody epitope) or a denaturing buffer compatible with mass spectrometry analysis.

-

-

Analysis: Analyze the eluted proteins by Western blotting (probing for CEP131 and the suspected interactor) or by mass spectrometry to identify novel interaction partners.

Conclusion

CEP131 is a critical regulatory protein with diverse roles centered around the centrosome and cilium. Its proper localization and expression are vital for maintaining genomic integrity, orchestrating cell division, and mediating cellular responses to stress. Dysregulation of CEP131 is increasingly implicated in human diseases, including cancer, making it an important subject for ongoing research and a potential target for therapeutic development. The protocols and data presented in this guide offer a robust framework for the continued investigation of this essential cellular component.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]

- 4. Tissue expression of CEP131 - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. ulab360.com [ulab360.com]

- 6. Tissue expression of CEP131 - Primary data - The Human Protein Atlas [proteinatlas.org]

- 7. Search: CEP131 - The Human Protein Atlas [proteinatlas.org]

- 8. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GEO Accession viewer [ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. GTEx Portal: Visualizing Bulk RNA-Seq Gene Expression on the GTEx Portal | Broad Institute [broadinstitute.org]

- 13. youtube.com [youtube.com]

- 14. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 17. p38 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.abcam.com [docs.abcam.com]

- 19. assaygenie.com [assaygenie.com]

- 20. scbt.com [scbt.com]

- 21. biotium.com [biotium.com]

- 22. Important IHC antibody validation steps | Abcam [abcam.com]

- 23. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bitesizebio.com [bitesizebio.com]

A Technical Guide to Centrosomal Protein 131 (CEP131/AZI1): Cellular Functions and Links to Human Disease

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

Centrosomal Protein 131 (CEP131), also known as 5-azacytidine-induced protein 1 (AZI1), is a highly conserved protein with multifaceted roles in fundamental cellular processes. Localized primarily to the centrosome and associated centriolar satellites, CEP131 is a critical regulator of genomic stability, centriole duplication, cell cycle progression, and the formation of primary cilia. While direct disease-causing mutations in the CEP131 gene have not been conclusively linked to specific human Mendelian disorders, its functional importance is underscored by compelling evidence from cellular and animal models. Dysregulation of CEP131, through depletion or overexpression, leads to phenotypes that mirror human pathologies, including ciliopathies, cancer, and infertility. This technical guide provides a comprehensive overview of the molecular functions of CEP131, its role in key signaling pathways, its association with human disease based on current evidence, and detailed experimental protocols for its study.

Core Cellular Functions and Disease Relevance

CEP131 is a dynamic protein whose functions are tightly regulated by its subcellular localization and post-translational modifications. Its importance is highlighted by the severe cellular consequences that arise from its dysregulation.

-

Genomic Stability and Cell Cycle Control: CEP131 is essential for maintaining genomic integrity. Identified in a genome-wide siRNA screen as a stability regulator, its depletion leads to a cascade of mitotic errors.[1][2] These include centriole amplification, the formation of multipolar spindles during mitosis, and subsequent chromosomal instability and DNA damage.[1][2] The protein is required for optimal cell proliferation and proper cell cycle progression.

-

Ciliogenesis: CEP131 plays a conserved, albeit complex, role in the formation of cilia and flagella.[3] In zebrafish and Drosophila, loss of CEP131 orthologs results in shortened cilia and phenotypes reminiscent of human ciliopathies.[3][4] In mammals, acute depletion of CEP131 via siRNA reduces ciliogenesis in cultured cells.[5] However, chronic loss in knockout mouse models reveals a compensatory mechanism that allows for normal cilia formation in most tissues.[5] This compensation fails in the highly specialized sperm flagella, indicating a non-redundant role for CEP131 in spermatogenesis.[5]

-

Cancer: Beyond its role in maintaining genomic stability, CEP131 dysregulation is directly implicated in oncogenesis. Overexpression of CEP131 has been shown to promote centrosome amplification by stabilizing the master regulator of centriole duplication, Polo-like kinase 4 (Plk4).[6][7] This leads to abnormal cell division and has been specifically linked to the progression of colon cancer.[6][7][8] CEP131 has also been identified as a potential prognostic biomarker in hepatocellular carcinoma.[9]

-

Infertility: The one clear, non-compensated phenotype in Cep131 null mice is male infertility.[5] This results from striking defects in the microtubule-based trafficking processes required to build the sperm flagella, demonstrating a critical and specialized role in this unique form of ciliogenesis.[5]

Data Presentation: Summary of Functions and Experimental Phenotypes

Quantitative data from key studies are summarized below to provide a clear overview of CEP131's function and the consequences of its perturbation.

Table 1: Summary of CEP131 Cellular Functions and Localization

| Function | Cellular Localization | Key Interacting Proteins |

|---|---|---|

| Genomic Stability | Centrosome, Centriolar Satellites | PCM1, Pericentrin |

| Centriole Duplication | Centrioles | Plk4, STIL, CEP152 |

| Ciliogenesis | Basal Body, Transition Zone | CEP290, PCM1, CEP162 |

| Cellular Stress Response | Cytoplasm (when sequestered) | 14-3-3 proteins |

Table 2: Phenotypes of CEP131 Perturbation in Experimental Models

| Model System | Experimental Approach | Phenotype | Quantitative Data | Reference |

|---|---|---|---|---|

| Human HeLa Cells | siRNA Knockdown | Centriole amplification, multipolar mitosis, increased DNA damage | Significant increase in cells with >2 centrosomes | [2] |

| Human U2OS Cells | siRNA Knockdown | Decreased proportion of cells with 4 centrioles (G2/M phase) | ~50% reduction in 4-centriole cells | [7] |

| Zebrafish (D. rerio) | Morpholino Knockdown | Body axis curvature, hydrocephaly, shortened pronephric duct cilia | Cilia length reduced from 9.0 ± 1.8 μm to 3.3 ± 1.6 μm | [4] |

| Mouse (M. musculus) | Gene Knockout (Chronic loss) | Male infertility due to defective flagellogenesis | No discernible ciliary phenotype in other tissues | [5] |

| Mouse Fibroblasts | siRNA Knockdown (Acute loss) | Robust reduction in ciliogenesis | Significant decrease in the percentage of ciliated cells | [5] |

| Human Colon Cancer Cells | Overexpression | Increased centrosome amplification and tumor growth in xenografts | Significant increase in tumor volume and weight |[6][7] |

Signaling and Regulatory Pathways Involving CEP131

CEP131 is a node in several critical signaling pathways that regulate its function and localization.

CEP131 Recruitment to the Centrosome

The localization of CEP131 is a highly regulated process. It is actively transported along microtubules by the dynein-dynactin motor complex.[2] The centriolar satellite protein PCM1 acts as a scaffold, recruiting CEP131 to the satellites, while pericentrin is required for its localization to the core centriolar region.[2]

Role in Centrosome Duplication and Cancer

CEP131 is a novel substrate of Plk4 kinase. In a tightly regulated feedback loop, Plk4 phosphorylates CEP131 at Serine 21 and Threonine 205.[7] This phosphorylation enhances CEP131's interaction with STIL, another key centriole duplication factor, facilitating STIL's recruitment to the centriole. This action stabilizes Plk4, promoting controlled duplication. However, overexpression of CEP131 disrupts this balance, leading to excessive STIL recruitment, Plk4 stabilization, and runaway centrosome amplification, a hallmark of many cancers.[6][7]

Response to Cellular Stress

Under conditions of cellular stress, such as UV irradiation, the p38 MAPK signaling cascade is activated. The downstream kinase MK2 (MAPKAPK2) directly phosphorylates CEP131 at Serines 47 and 78. This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester CEP131 in the cytoplasm, preventing its localization to the centrosome and blocking the formation of new centriolar satellites. This represents a key mechanism for remodeling the centrosome environment in response to stress.

Key Experimental Protocols

Investigating the function of CEP131 relies on a core set of molecular and cell biology techniques. The following sections provide generalized protocols that can be adapted for specific experimental needs.

General Protocol for siRNA-mediated Knockdown of CEP131

This protocol describes the transient depletion of CEP131 in cultured mammalian cells to study loss-of-function phenotypes.

-

Cell Plating: Twenty-four hours prior to transfection, plate cells (e.g., HeLa, U2OS, RPE-1) in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.[10]

-

siRNA Preparation: Reconstitute lyophilized CEP131-targeting siRNA and a non-targeting control siRNA to a stock concentration of 20 µM using nuclease-free water.[11][12]

-

Transfection Complex Formation:

-

For each well of a 6-well plate, dilute the desired final concentration of siRNA (typically 10-50 nM) in 100 µL of serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.

-

Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.[10]

-

-

Transfection: Add the siRNA-lipid complexes dropwise to the cells.

-

Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection. Harvest cells for downstream analysis, such as Western blotting to confirm protein depletion or immunofluorescence to assess cellular phenotypes (e.g., centrosome number, ciliogenesis).

General Protocol for Immunofluorescence Staining of CEP131

This method allows for the visualization of CEP131's subcellular localization.

-

Cell Culture: Grow cells on sterile glass coverslips in a culture dish until they reach the desired confluency.

-

Fixation:

-

Aspirate the culture medium and gently wash once with 1X PBS.

-

Fix the cells by incubating with ice-cold methanol at -20°C for 10 minutes.[13] This method is often preferred for preserving centrosomal protein antigenicity. Alternatively, 4% paraformaldehyde in PBS for 15 minutes at room temperature can be used.

-

-

Permeabilization & Blocking:

-

Wash the coverslips three times with 1X PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Wash three times with 1X PBS.

-

Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin or Normal Goat Serum in PBS with 0.1% Tween-20) for 1 hour at room temperature.[14][15]

-

-

Antibody Incubation:

-

Dilute the primary antibody against CEP131 (and any co-staining antibodies, e.g., anti-gamma-tubulin for centrosomes) in blocking buffer.

-

Invert the coverslip onto a drop of the primary antibody solution on a piece of parafilm in a humidified chamber and incubate overnight at 4°C.[15]

-

Wash the coverslips three times for 5 minutes each with PBS-T (PBS with 0.1% Tween-20).

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Mounting:

-

Wash three times with PBS-T.

-

Perform a final wash with PBS.

-

Mount the coverslip onto a glass slide using a mounting medium containing a nuclear counterstain like DAPI.[1]

-

Seal the coverslip and allow it to cure before imaging on a fluorescence or confocal microscope.

-

General Protocol for Co-Immunoprecipitation (Co-IP) of CEP131 Interaction Partners

This protocol is used to isolate CEP131 and its binding partners from cell lysates to confirm or discover protein-protein interactions.

-

Cell Lysis:

-

Grow cells to ~90% confluency in 10-cm dishes.

-

Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer or a non-denaturing buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.[16]

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate. Set aside a small aliquot (~50 µg) as the "input" control.

-

To the remaining lysate (typically 500-1000 µg), add 2-5 µg of anti-CEP131 antibody or an isotype control IgG.[17]

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

-

Immune Complex Capture:

-

Washing:

-

Pellet the beads (using a magnet or centrifugation) and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Elute the protein complexes from the beads by resuspending them in 1X Laemmli sample buffer and boiling for 5-10 minutes.

-

Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel.

-

Analyze the eluate by Western blotting using antibodies against CEP131 (to confirm successful pulldown) and the suspected interacting protein (the "prey").[16][19]

-

Conclusion and Future Directions

Centrosomal Protein 131 is a fundamentally important protein for cellular homeostasis. Its roles in safeguarding the genome, orchestrating centriole duplication, and contributing to the assembly of cilia place it at the nexus of processes that are commonly disrupted in human disease. While the direct causation of Mendelian disorders like Joubert syndrome or nephronophthisis by CEP131 mutations has not been established, the functional evidence is overwhelming.[20][21][22][23] Studies in model organisms clearly demonstrate that its loss leads to ciliopathy-like phenotypes, and its overexpression is a driver of oncogenic processes.[4][7]

For researchers, CEP131 serves as a critical link between the centrosome cycle and cilia-based signaling. For drug development professionals, the CEP131-Plk4 axis presents a potential target for therapeutic intervention in cancers characterized by centrosome amplification. Future research should focus on screening large patient cohorts with unexplained ciliopathies or specific cancer subtypes for variants in CEP131 to definitively establish its role in human genetic disease. Further elucidation of its complex interaction network will continue to provide invaluable insights into the molecular machinery governing cell division and signaling.

References

- 1. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The centriolar satellite protein Cep131 is important for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]

- 4. Cep70 and Cep131 contribute to ciliogenesis in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute versus chronic loss of mammalian Azi1/Cep131 results in distinct ciliary phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CEP131 centrosomal protein 131 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to identify centrosome-associated transcription factors during mitosis in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 17. antibodiesinc.com [antibodiesinc.com]

- 18. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 19. Co-IP Bait and Prey, and other applications of Immunoprecipitation (IP) | Cell Signaling Technology [cellsignal.com]

- 20. Joubert syndrome: insights into brain development, cilium biology and complex disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nephronophthisis: A review of genotype–phenotype correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Joubert syndrome: MedlinePlus Genetics [medlineplus.gov]

- 23. Renal Ciliopathies: Sorting Out Therapeutic Approaches for Nephronophthisis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CEP131 in Cell Cycle Progression and Mitosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal Protein 131 (CEP131), also known as AZI1 (5-azacytidine-induced protein 1), is a critical component of the centriolar satellites, dynamic protein granules that traffic to and from the centrosome. Emerging evidence has firmly implicated CEP131 as a key regulator of cell cycle progression and mitotic fidelity. Its functions are intricately linked to centrosome duplication, spindle assembly, and the maintenance of genomic stability. Dysregulation of CEP131 has been associated with tumorigenesis, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of CEP131's involvement in the cell cycle and mitosis, presenting quantitative data, detailed experimental protocols, and visual representations of its regulatory networks.

CEP131 Localization and Dynamics During the Cell Cycle

CEP131's subcellular localization is highly dynamic and tightly regulated throughout the cell cycle. During interphase, CEP131 is found at the centriolar satellites, which are clusters of proteins surrounding the centrosome.[1] Its localization to these structures is dependent on an intact microtubule network and the dynein-dynactin motor complex, which facilitates its transport.[1] As cells prepare to enter mitosis, CEP131 concentration at the centrosome markedly increases.[2] However, upon entry into mitosis and chromosome alignment during metaphase, CEP131 is transiently lost from the centrosome, only to re-accumulate during the later stages of cytokinesis.[2] This cell cycle-dependent localization is not due to changes in total protein levels but rather a regulated redistribution.[2]

Quantitative Effects of CEP131 Dysregulation on Cell Cycle and Mitosis

The functional importance of CEP131 is underscored by the cellular phenotypes observed upon its depletion or overexpression. These quantitative data highlight the critical role of maintaining precise levels of CEP131 for proper cell cycle control.

| Parameter | Condition | Cell Line | Observed Effect | Reference |

| Centriole Amplification | CEP131 Overexpression | U2OS | ~10% increase in cells with more than two centrioles | [3] |

| CEP131 Knockdown | U2OS | Moderate decrease in the proportion of cells with four centrioles | [3] | |

| Multinucleated Cells | CEP131 Overexpression | U2OS | Increase in the number of multinucleated cells | [3] |

| Multipolar Mitosis | CEP131 Depletion | - | Increased frequency of multipolar mitosis | [1] |

| Cell Proliferation | CEP131 Depletion | - | Reduction in proliferation rate | [1] |

| Ciliogenesis | Acute CEP131 Knockdown | Mouse Fibroblasts | Robust reduction in ciliogenesis | [4] |

| Chronic CEP131 Loss (Azi1 Gt/Gt mice) | MEFs | No discernible ciliary phenotype, suggesting a compensation mechanism | [4] |

CEP131 in the Regulation of Centrosome Duplication

CEP131 plays a pivotal role in the tightly regulated process of centrosome duplication, primarily through its interaction with Polo-like kinase 4 (Plk4), a master regulator of this process.

The CEP131-Plk4 Interaction

CEP131 directly interacts with Plk4, and this interaction is independent of Plk4's kinase activity.[3] The binding is mediated by a specific Plk4-binding motif within CEP131.[3] CEP131 is also a substrate of Plk4, which phosphorylates CEP131 at serine 21 and threonine 205.[5] This phosphorylation event is crucial as it enhances the interaction between CEP131 and STIL, another key protein in the initiation of centriole duplication.[5]

A Model for CEP131-Mediated Centrosome Duplication

Overexpression of CEP131 leads to centrosome amplification by promoting the excessive recruitment of STIL to the centriole, which in turn stabilizes Plk4.[5] This creates a positive feedback loop that drives aberrant centrosome duplication. Conversely, depletion of CEP131 hinders centrosome duplication.[3]

CEP131's Involvement in Mitotic Progression and Genomic Stability

Beyond its role in centrosome duplication, CEP131 is essential for ensuring the fidelity of mitosis and maintaining genomic stability.

Prevention of Multipolar Mitosis

Depletion of CEP131 leads to an increased frequency of multipolar mitosis, a state where cells have more than two spindle poles.[1] This often results from centriole amplification and can lead to severe chromosome mis-segregation and aneuploidy.

Maintenance of Genomic Integrity

Through its role in proper centrosome number control and mitotic spindle formation, CEP131 is a critical guardian of genome stability.[1] Loss of CEP131 function is associated with chromosomal instability and an increase in post-mitotic DNA damage.[1]

Experimental Protocols

siRNA-Mediated Depletion of CEP131

This protocol describes a general procedure for the transient knockdown of CEP131 in cultured mammalian cells.

Materials:

-

CEP131-specific siRNAs and non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete cell culture medium

-

6-well plates

-

Cells to be transfected (e.g., U2OS, HeLa)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and 1.8 mL of complete medium.

-

Incubation and Analysis: Incubate the cells for 48-72 hours at 37°C. The efficiency of knockdown can be assessed by Western blotting or qRT-PCR. Phenotypic analysis, such as immunofluorescence for mitotic defects, can then be performed.

Immunofluorescence Staining for Centrosomal Proteins

This protocol outlines the steps for visualizing CEP131 and other centrosomal proteins.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST)

-

Primary antibodies (e.g., rabbit anti-CEP131, mouse anti-γ-tubulin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation:

-

Wash cells briefly with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

-

Permeabilization: If using PFA fixation, wash with PBS and then permeabilize with Triton X-100 buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBST for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash three times with PBST. Stain with DAPI or Hoechst for 5 minutes. Wash once more with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Co-immunoprecipitation (Co-IP) to Detect CEP131 Protein Interactions

This protocol is for isolating CEP131 and its interacting partners from cell lysates.

Materials:

-

Cell pellet

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-CEP131 antibody or control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer or low pH glycine buffer)

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Co-IP lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.

-

Immunoprecipitation:

-

Add the anti-CEP131 antibody or control IgG to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

-

Immune Complex Capture: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and heating (if using SDS-PAGE buffer) or incubating at room temperature.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against CEP131 and its suspected interacting partners.

Conclusion and Future Directions

CEP131 has emerged as a multifaceted regulator of the cell cycle and mitosis. Its precise control over centrosome duplication through the Plk4-STIL axis and its broader role in maintaining bipolar spindle integrity are fundamental to preventing genomic instability. The dynamic, cell cycle-dependent localization of CEP131 underscores the intricate regulatory networks that govern its function. For drug development professionals, the link between CEP131 dysregulation and cancer suggests that targeting CEP131 itself or its interactions with key partners like Plk4 could be a promising therapeutic strategy. Future research should focus on elucidating the upstream signals that control CEP131 localization and function, as well as identifying the full spectrum of its interacting partners throughout the cell cycle. Such studies will undoubtedly provide deeper insights into the complex machinery of cell division and may unveil new avenues for cancer intervention.

References

- 1. The centriolar satellite protein Cep131 is important for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]

- 5. researchgate.net [researchgate.net]

The Role of CEP131 in Maintaining Genomic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genomic instability is a hallmark of cancer and a driver of tumorigenesis. The centrosomal protein CEP131, also known as azacytidine-inducible-1 (AZI1), has emerged as a critical regulator of cellular processes that safeguard the genome. This technical guide provides an in-depth overview of the multifaceted role of CEP131 in maintaining genomic stability. We will explore its function in centrosome biology, its intricate involvement in cell cycle control and the DNA damage response, and the consequences of its dysregulation. This document consolidates key quantitative data, details essential experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in academia and industry.

Introduction to CEP131 and Genomic Stability

CEP131 is a component of the centriolar satellites, which are dynamic, non-membranous organelles that cluster around the centrosome.[1][2][3] The centrosome functions as the primary microtubule-organizing center in animal cells and plays a pivotal role in ensuring accurate chromosome segregation during mitosis.[1][3] Errors in centrosome number or function can lead to aneuploidy and chromosomal instability, which are key contributors to cancer development.[2]

Depletion of CEP131 has been shown to induce a range of cellular defects that collectively contribute to genomic instability. These include:

-

Centriole Amplification: An abnormal increase in the number of centrioles.[1][3][4]

-

Multipolar Mitosis: The formation of mitotic spindles with more than two poles, leading to improper chromosome segregation.[1][3][4]

-

Chromosomal Instability: An increased rate of loss or gain of whole chromosomes or parts of chromosomes.[1][3]

-

Post-Mitotic DNA Damage: The accumulation of DNA lesions in cells that have completed mitosis.[1][3]

These findings underscore the critical importance of CEP131 in maintaining the integrity of the genome.

CEP131 in Centrosome Function and Cell Cycle Progression

CEP131's localization to the centriolar satellites is a regulated process, dependent on an intact microtubule network and the dynein-dynactin motor complex for its transport.[1][3] It is recruited to the centriolar satellites by Pericentriolar Material 1 (PCM1) and is further localized to the core of the centriole by pericentrin and CEP290.[1][3][4]

Signaling Pathways Involving CEP131

CEP131 is a key player in signaling pathways that control centrosome duplication and function. One of the most well-characterized pathways involves Polo-like kinase 4 (Plk4), a master regulator of centriole duplication.

-

CEP131-Plk4 Signaling Pathway: Plk4 phosphorylates CEP131, which in turn promotes the recruitment of STIL (SCL/TAL1 interrupting locus) to the centriole.[5][6] This recruitment is a critical step for the subsequent activation and stabilization of Plk4, creating a positive feedback loop that drives centriole duplication.[5][6] Dysregulation of this pathway, such as through CEP131 overexpression, can lead to centrosome amplification.[5][6]

Experimental Workflow for Investigating CEP131-Plk4 Interaction

A common workflow to investigate the interaction between CEP131 and Plk4 involves a combination of immunoprecipitation and western blotting.

CEP131 and the DNA Damage Response

Beyond its role in centrosome regulation, CEP131 is implicated in the cellular response to DNA damage. Depletion of CEP131 leads to an increase in post-mitotic DNA damage, as evidenced by the accumulation of γH2AX, a marker for DNA double-strand breaks.[1] This suggests that the genomic instability observed in CEP131-depleted cells arises from errors during mitosis that result in DNA damage in the subsequent G1 phase.[1]

The DNA damage response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable. Key kinases in this pathway include Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2), which are activated in response to double-strand breaks. Studies have shown that depletion of CEP131 leads to the activation of the ATM-Chk2 pathway, indicating that the cell recognizes the DNA damage resulting from mitotic errors.[1]

Quantitative Analysis of Genomic Instability upon CEP131 Depletion

The following tables summarize quantitative data from various studies demonstrating the impact of CEP131 depletion on markers of genomic instability.

Table 1: Mitotic Defects and DNA Damage

| Parameter | Control | CEP131 Depletion | Fold Increase | Reference |

| Multipolar Mitoses (%) | ~2-5 | ~15-25 | 3-12.5 | [1] |

| Micronuclei (%) | ~1-3 | ~8-15 | 2.7-15 | [1] |

| Chromatin Bridges (%) | ~1-2 | ~5-10 | 2.5-10 | [1] |

| γH2AX Positive Cells (%) | ~5-10 | ~20-40 | 2-8 | [1] |

Table 2: Centrosome Amplification

| Cell Line | Condition | Cells with >2 Centrosomes (%) | Reference |

| U2OS | Control siRNA | ~5 | [1] |

| U2OS | CEP131 siRNA | ~20 | [1] |

| HeLa | Control siRNA | ~4 | [1] |

| HeLa | CEP131 siRNA | ~18 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CEP131 in genomic stability.

Immunofluorescence Staining for Centrosomal Proteins

Objective: To visualize the localization of CEP131 and other centrosomal proteins (e.g., γ-tubulin, pericentrin).

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

-

Primary antibodies (e.g., anti-CEP131, anti-γ-tubulin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

Protocol:

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Wash cells three times with PBS.

-

If using PFA fixation, permeabilize cells with Triton X-100 for 10 minutes.

-

Wash cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash cells three times with PBST.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash cells three times with PBST.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash cells twice with PBS.

-

Mount coverslips onto microscope slides using antifade mounting medium.

-

Visualize using a fluorescence microscope.

Western Blotting for DNA Damage Response Proteins

Objective: To detect the levels of total and phosphorylated DDR proteins (e.g., ATM, Chk2, H2AX).

Materials:

-

Cell lysates

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Prepare cell lysates and determine protein concentration.

-

Mix lysates with Laemmli sample buffer and boil for 5 minutes.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and detect the chemiluminescent signal.

Micronucleus Assay

Objective: To quantify the frequency of micronuclei as a measure of chromosomal instability.

Materials:

-

Cells grown on coverslips or in culture dishes

-

Cytochalasin B (optional, for cytokinesis-block method)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

DNA stain (e.g., DAPI, Giemsa)

-

Microscope

Protocol:

-

Treat cells with the desired condition (e.g., CEP131 siRNA).

-

(Optional) Add Cytochalasin B to block cytokinesis and allow for the identification of binucleated cells that have completed one round of mitosis.

-

Harvest cells and wash with PBS.

-

Treat with a hypotonic solution (e.g., 0.075 M KCl).

-

Fix cells with methanol:acetic acid.

-

Drop the cell suspension onto clean microscope slides and allow to air dry.

-

Stain the slides with a DNA stain.

-

Score the frequency of micronuclei in a defined number of cells (e.g., 1000-2000 cells) under a microscope. Micronuclei are small, round, DNA-containing bodies separate from the main nucleus.

Conclusion and Future Directions

CEP131 is a crucial guardian of the genome, playing a vital role in maintaining centrosome integrity and ensuring accurate chromosome segregation. Its dysregulation is directly linked to genomic instability, a key driver of cancer. The signaling pathways involving CEP131, particularly its interplay with Plk4 and the DNA damage response machinery, offer promising avenues for therapeutic intervention. Further research is warranted to fully elucidate the complex regulatory networks in which CEP131 participates and to explore its potential as a biomarker and a therapeutic target in cancer. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at unraveling the intricate functions of CEP131 in health and disease.

References

- 1. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 6. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

The Integral Role of CEP131 in Centrosome Duplication and Cellular Function

A Technical Guide for Researchers and Drug Development Professionals

Centrosomal Protein 131 (CEP131), also known as AZI1, has emerged as a critical regulator of centrosome duplication and function, with profound implications for genomic stability and cellular homeostasis. This guide provides an in-depth technical overview of CEP131's core contributions, summarizing key quantitative data, detailing experimental methodologies, and visualizing its intricate signaling networks.

Core Functions and Interactions of CEP131